molecular formula C13H11ClO2 B8407541 1-[3-(Chloromethylene)-2,3-dihydro-1-benzoxepin-7-yl]ethanone CAS No. 369376-61-4

1-[3-(Chloromethylene)-2,3-dihydro-1-benzoxepin-7-yl]ethanone

Cat. No. B8407541
M. Wt: 234.68 g/mol
InChI Key: QEWSARCWWQPUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07071340B2

Procedure details

1.1 equivalents of n-butyllithium are added to 309 mg (0.89 mmol) of chloromethyltriphenylphosphonium chloride in 5 ml of tetrahydrofuran cooled to 0° C. After stirring for one hour, 150 mg (0.74 mmol) of 7-acetyl-1-benzoxepin-3(2H)-one, prepared according to example 79, are added at ambient temperature. The medium is stirred for a further 1 hour. After the usual treatments and evaporating the solvent under reduced pressure, the crude reaction product is taken up in pentane in order to precipitate triphenylphosphine oxide. Evaporation of the solvents provides 95.5 mg (55%) of 1-[3-(chloromethylene)-2,3-dihydro-1-benzoxepin-7-yl]ethanone in the form of a mixture of two Z/E isomers in a 90/10 ratio; 1H NMR (C6D6): 7.85 (d, 1H, J=2.2 Hz), 7.76 (dd, 2.2 Hz and 8.4 Hz), 7.04 (d, 8.4 Hz), 6.85 (d, J-=11.8 Hz, 1H), 6.57 (d, J=11.8 Hz, 1H), 6.16 (s, 1H), 4.57 (4.87) (s, 2H), 2.56 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
309 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
7-acetyl-1-benzoxepin-3(2H)-one
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[Cl-].[Cl:7][CH2:8][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[C:28]([C:31]1[CH:32]=[CH:33][C:34]2[O:40][CH2:39][C:38](=O)[CH:37]=[CH:36][C:35]=2[CH:42]=1)(=[O:30])[CH3:29]>O1CCCC1.CCCCC>[Cl:7][CH:8]=[C:38]1[CH:37]=[CH:36][C:35]2[CH:42]=[C:31]([C:28](=[O:30])[CH3:29])[CH:32]=[CH:33][C:34]=2[O:40][CH2:39]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
309 mg
Type
reactant
Smiles
[Cl-].ClC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
7-acetyl-1-benzoxepin-3(2H)-one
Quantity
150 mg
Type
reactant
Smiles
C(C)(=O)C=1C=CC2=C(C=CC(CO2)=O)C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added at ambient temperature
STIRRING
Type
STIRRING
Details
The medium is stirred for a further 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the usual treatments and evaporating the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude reaction product
CUSTOM
Type
CUSTOM
Details
to precipitate triphenylphosphine oxide
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=C1COC2=C(C=C1)C=C(C=C2)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 95.5 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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